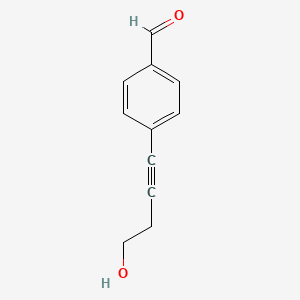

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-hydroxybut-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGWHGSRGUHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650802 | |

| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544707-13-3 | |

| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a bifunctional aromatic compound, stands as a versatile and valuable intermediate in modern organic synthesis. Its unique molecular architecture, featuring a terminal alkyne, a primary alcohol, and an aldehyde moiety, offers a trifecta of reactive sites for intricate molecular construction. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Sonogashira coupling, and an exploration of its current and potential applications in medicinal chemistry and materials science. By synthesizing available data with field-proven insights, this document aims to serve as a critical resource for researchers leveraging this compound in the development of novel chemical entities.

Introduction: A Molecule of Strategic Importance

This compound (Figure 1) is a strategically important building block in organic chemistry. The presence of three distinct functional groups—an aromatic aldehyde, a terminal alkyne, and a primary alcohol—within a single, relatively simple structure, provides chemists with a powerful tool for the synthesis of complex molecules. The aldehyde function serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as aldol condensations, Wittig reactions, and reductive aminations. The alkyne group is a gateway to a vast array of transformations, including click chemistry, cycloadditions, and further cross-coupling reactions. Finally, the hydroxyl group can be derivatized or used to introduce polarity and hydrogen bonding capabilities. This multifunctionality makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 544707-13-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 174.20 g/mol | [2][3] |

| Appearance | Brown solid | [1] |

| Purity | ≥95% (NMR) | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2][3] |

| XLogP3-AA (Predicted) | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 3 | [2] |

While experimentally determined spectroscopic data is not widely published in peer-reviewed journals, predicted data and typical spectral features can be inferred from the structure and are crucial for reaction monitoring and characterization.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.9-10.1 ppm), aromatic protons in the 7.5-7.9 ppm region (as two doublets, characteristic of a 1,4-disubstituted benzene ring), and aliphatic protons of the hydroxybutyl chain. The methylene group adjacent to the hydroxyl group would appear as a triplet around 3.7-3.9 ppm, and the methylene group adjacent to the alkyne would be a triplet around 2.6-2.8 ppm. A broad singlet corresponding to the hydroxyl proton would also be present.

-

¹³C NMR: The carbon NMR would feature a signal for the aldehyde carbonyl carbon around 190-192 ppm. Aromatic carbons would resonate in the 125-135 ppm range. The acetylenic carbons are expected around 80-95 ppm, and the two methylene carbons would appear in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹, a broad O-H stretch for the alcohol around 3200-3600 cm⁻¹, C≡C stretching for the alkyne (which may be weak or absent due to symmetry) around 2100-2260 cm⁻¹, and C-H stretching for the aromatic ring and aldehyde just above 3000 cm⁻¹ and around 2720-2820 cm⁻¹ respectively.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 174.07. Common fragmentation patterns would involve the loss of water, carbon monoxide, and fragmentation of the butynol side chain. Predicted adducts include [M+H]⁺ at m/z 175.07536 and [M+Na]⁺ at m/z 197.05730.[5]

Synthesis: The Sonogashira Coupling Approach

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[6] The causality behind this choice lies in its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, including the aldehyde and hydroxyl moieties present in the target molecule.

The synthesis involves the coupling of 4-iodobenzaldehyde with 3-butyn-1-ol, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H10O2 | CID 28063275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C11H10O2) [pubchemlite.lcsb.uni.lu]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

A Technical Guide to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: A Bifunctional Building Block for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde (CAS No. 544707-13-3) is a uniquely structured bifunctional molecule that serves as a valuable intermediate in advanced organic synthesis.[1] Possessing a reactive aldehyde, a terminal primary alcohol, and a rigid internal alkyne linker, this compound offers a strategic platform for the construction of complex molecular architectures. Its utility is particularly pronounced in pharmaceutical development, where it can act as a versatile scaffold or linker for novel therapeutic agents, and in materials science for the synthesis of specialized polymers and dyes.[1][2] This guide provides an in-depth analysis of its chemical properties, a detailed methodology for its synthesis via Sonogashira coupling, an exploration of its chemical reactivity, and an overview of its current and potential applications.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, typically brown in appearance, characterized by the presence of three key functional groups: an aromatic aldehyde, a butynol chain, and the underlying phenyl ring.[1] This strategic combination allows for orthogonal chemical modifications, making it a highly sought-after building block.

The aldehyde group provides a reactive handle for forming imines, oximes, or for undergoing olefination and reduction reactions. The primary alcohol can be readily oxidized, esterified, or converted into a leaving group for nucleophilic substitution. The internal alkyne imparts conformational rigidity to the molecular backbone, a desirable trait in drug design for optimizing ligand-receptor interactions.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 544707-13-3 | [1][3][4] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][3][5] |

| Molecular Weight | 174.20 g/mol | [1][3] |

| Appearance | Brown solid | [1] |

| Purity | ≥95% - ≥98% | [1][5] |

| IUPAC Name | 4-(4-hydroxybut-1-ynyl)benzaldehyde | [3] |

| SMILES | O=C([H])C1=CC=C(C=C1)C#CCCO | [5] |

| InChI Key | JNMGWHGSRGUHJY-UHFFFAOYSA-N | [3][4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |

| logP (Computed) | 1.233 | [5] |

| Storage Conditions | Store at 0-8°C, sealed in dry conditions |[1][5] |

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this specific case, it involves the reaction between 3-butyn-1-ol and a 4-halobenzaldehyde (typically 4-iodobenzaldehyde or 4-bromobenzaldehyde) using a dual-catalyst system of palladium and copper.[6][7]

Exemplary Synthesis Protocol

This protocol describes a representative lab-scale synthesis. Note: All operations should be performed in a fume hood using appropriate personal protective equipment.

-

Reactor Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde (1.16 g, 5.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 70 mg, 0.1 mmol, 2 mol%), and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times. This is critical to remove oxygen.

-

Solvent and Reagent Addition: Through the septum, add 25 mL of degassed anhydrous tetrahydrofuran (THF) and 10 mL of degassed triethylamine (TEA). Stir the resulting suspension for 10 minutes.

-

Alkyne Addition: Add 3-butyn-1-ol (0.46 mL, 6.0 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove the copper catalyst and amine salts, followed by brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its capacity for diverse and selective transformations.

-

At the Aldehyde: This group is a prime site for building molecular complexity. It can be reduced to a second alcohol, oxidized to a carboxylic acid, or used in C-C bond-forming reactions like Wittig, Horner-Wadsworth-Emmons, or Grignard additions. It is also ideal for bioconjugation via reductive amination.

-

At the Hydroxyl Group: The primary alcohol can be transformed into esters or ethers for prodrug strategies or to modify solubility. [8]It can also be oxidized or converted to a halide to serve as an electrophilic site.

-

At the Alkyne: The internal alkyne can be selectively reduced to the corresponding (Z)-alkene using Lindlar's catalyst or to the (E)-alkene via a dissolving metal reduction. Complete hydrogenation yields the saturated alkyl chain.

Applications in Research and Development

The trifunctional nature of this molecule makes it a powerful tool for medicinal chemists and material scientists.

-

Pharmaceutical Development: It serves as an important intermediate for synthesizing a range of pharmaceuticals, including potential anti-inflammatory and analgesic drugs. [1][2]Its rigid alkyne spacer is valuable in structure-activity relationship (SAR) studies, helping to orient pharmacophores in a defined geometry for optimal receptor binding. [2]The orthogonal handles allow for its use as a "linker" in constructing Antibody-Drug Conjugates (ADCs) or PROTACs. The discovery of new drugs often relies on novel molecular scaffolds, and this compound provides a robust starting point. [9][10]* Organic and Materials Synthesis: It is a building block for creating more complex molecules for both academic and industrial research. [1]In materials science, it can be incorporated into polymers and coatings to enhance performance due to its rigid structure and reactive sites for cross-linking. [2]It can also be used in the synthesis of dyes and pigments. [1]* Biochemical Research: Researchers utilize derivatives of this compound in studies of enzyme inhibition and receptor binding, contributing to a deeper understanding of biochemical pathways. [2]

References

-

This compound. Blago Fund. [Link]

-

This compound | C11H10O2. PubChem. [Link]

-

A Practical Synthesis of 3-Butyn-1-ol. ResearchGate. [Link]

- Synthesis method of 3-butyne-1-ol.

- Synthetic method of 3-buten-1-ol.

-

Sonogashira reaction. Wikipedia. [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health (NIH). [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. MDPI. [Link]

-

Organic synthesis provides opportunities to transform drug discovery. PubMed. [Link]

-

Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 3. This compound | C11H10O2 | CID 28063275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a versatile bifunctional molecule increasingly utilized in advanced organic synthesis. The document details the compound's key physicochemical properties, provides a robust, field-tested protocol for its synthesis via Sonogashira coupling, and outlines its established and potential applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this valuable synthetic intermediate.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a unique chemical entity characterized by the presence of both an aldehyde and a primary alcohol, separated by a rigid alkyne linker attached to a benzene ring. This specific arrangement of functional groups makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and heterocycles. The terminal hydroxyl group offers a site for esterification, etherification, or conversion to other functional groups. The central aryl-alkyne core imparts rigidity and linearity to molecular designs, a desirable feature in the development of various targeted therapeutics and functional materials. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its practical synthesis and application.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's properties is foundational to its effective application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| IUPAC Name | 4-(4-hydroxybut-1-ynyl)benzaldehyde | [2] |

| CAS Number | 544707-13-3 | [1][2] |

| Appearance | Brown solid | [1] |

| Purity | Typically ≥95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (but-3-yn-1-ol) and an aryl halide (4-iodobenzaldehyde). The causality behind this choice of reaction lies in its high efficiency, mild reaction conditions, and broad functional group tolerance, which are critical for preserving the aldehyde and hydroxyl moieties of the reactants.[3]

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, enabling transmetalation to the palladium center, followed by reductive elimination to yield the desired product.[5]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution is confirmed by in-process monitoring and final product characterization.

Materials:

-

4-Iodobenzaldehyde

-

But-3-yn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Anhydrous Tetrahydrofuran (THF) or Dimethylacetamide (DMA)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to undesirable side reactions, such as the Glaser homocoupling of the alkyne.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., a 9:1 mixture of THF and DMA) followed by distilled triethylamine (2.0-3.0 eq). Stir the mixture until all solids have dissolved.

-

Alkyne Addition: Add but-3-yn-1-ol (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (singlet, ~9.9-10.1 ppm), aromatic protons (two doublets in the range of ~7.5-7.9 ppm), and the methylene protons adjacent to the hydroxyl group and the alkyne (triplets, ~3.7-3.9 ppm and ~2.6-2.8 ppm, respectively). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon (~191 ppm), the quaternary alkyne carbons (~80-95 ppm), the aromatic carbons (~125-140 ppm), and the methylene carbons (~60 ppm and ~23 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch of the aldehyde at ~1700 cm⁻¹, a broad O-H stretch from the alcohol at ~3300-3400 cm⁻¹, a C≡C stretch (alkyne) at ~2200 cm⁻¹ (which may be weak due to symmetry), and C-H stretches of the aromatic ring and aldehyde at ~2800-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 174.20 g/mol .

Applications in Research and Development

The unique bifunctional nature of this compound makes it a strategic starting material in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules and complex natural products.[1][6] Its utility is particularly noted in the development of anti-inflammatory and analgesic drugs.[1][6] The rigid aryl-alkyne scaffold can be used to position pharmacophoric groups in a specific orientation for optimal interaction with biological targets such as enzymes and receptors.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H10O2 | CID 28063275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

Introduction to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde and its Significance

An In-Depth Technical Guide to the Solubility of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This compound is a unique bifunctional molecule incorporating an aromatic aldehyde, a hydroxyl group, and an internal alkyne.[1] This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] Understanding its solubility is paramount for its effective use in various applications, from reaction engineering and purification to formulation development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [3][4][5] |

| Molecular Weight | 174.20 g/mol | [4][5] |

| Appearance | Solid (Brown solid) | [1][3] |

| LogP | 1.233 | [5] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4][5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of this compound is influenced by its various functional groups. The aromatic ring and the butynyl chain are largely nonpolar, while the aldehyde and hydroxyl groups are polar and capable of hydrogen bonding.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from hydrogen bond formation.

The total Hansen solubility parameter (δt) is calculated as: δt² = δd² + δp² + δh²[8]

Estimated Solubility Profile in Common Organic Solvents

Based on the structural features of this compound and the principles of solubility, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form hydrogen bonds with the solvent. The polar aldehyde group also contributes to favorable interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | High | The polar carbonyl group of the solute can engage in dipole-dipole interactions with the solvent. The absence of acidic protons in the solvent prevents unwanted reactions with the aldehyde. |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring and butynyl chain will have favorable interactions with these solvents. However, the polar hydroxyl and aldehyde groups will limit overall solubility. Toluene is expected to be a better solvent than hexane due to its aromatic character. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the solute molecule. |

This predicted profile is supported by the known solubility of the related compound, 4-hydroxybenzaldehyde, which is soluble in organic solvents like ethanol, ether, acetone, and ethyl acetate.[10][11]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of this compound.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using a simple test tube method.[12][13]

Protocol:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add the selected organic solvent dropwise, vortexing or shaking after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe for complete dissolution of the solid.

-

Categorize the solubility as:

-

Soluble: Complete dissolution.

-

Slightly Soluble: Partial dissolution.

-

Insoluble: No apparent dissolution.

-

Diagram of the Qualitative Solubility Testing Workflow:

Caption: A flowchart of the qualitative solubility testing protocol.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in units of mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

Caption: A workflow diagram for the quantitative shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[6] This is an endothermic process where heat input helps to overcome the lattice energy of the solid.

-

Solvent Polarity: As discussed, a closer match in polarity between the solute and solvent will generally lead to higher solubility.[6]

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong understanding of its physicochemical properties and the principles of solubility allows for reliable predictions and the design of robust experimental protocols for its determination. This guide provides the theoretical foundation and practical methodologies for researchers, scientists, and drug development professionals to effectively work with this versatile compound. It is anticipated that this compound will exhibit high solubility in polar protic and aprotic solvents and moderate solubility in nonpolar and chlorinated solvents. Experimental verification using the outlined protocols is strongly recommended for specific applications.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility test for Organic Compounds. (2024). Course Hero.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Solubility. (n.d.). Chemistry Online @ UTSC.

- This compound. (n.d.). CymitQuimica.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Course Hero.

- Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2012).

- Estimating Hansen solubility parameters of organic pigments by group contribution methods. (2021). Chinese Journal of Chemical Engineering.

- This compound. (n.d.). PubChem.

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.

- Ferreira, A. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules.

- Physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

- This compound. (n.d.). Sigma-Aldrich.

- 4-Hydroxybenzaldehyde. (n.d.). PubChem.

- This compound. (n.d.). Chem-Impex.

- This compound. (n.d.). Blago Fund.

- Physical Properties of Aldehydes and Ketones. (2022). eCampusOntario Pressbooks.

- Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (2018).

- Aldehyde. (2025). Britannica.

- 5-Fluoro-2-(4-hydroxy-1-butyn-1-yl)benzaldehyde. (n.d.). PubChem.

- 4-Hydroxybenzaldehyde. (n.d.). ChemicalBook.

- Why does the solubility of aldehydes and ketones decrease with increase in number of carbon

- Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts.

- This compound. (n.d.). ChemScene.

- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. (n.d.). People.

- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. (n.d.). PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C11H10O2 | CID 28063275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Safe Handling and Use of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Introduction

In the landscape of modern chemical synthesis, 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde stands out as a molecule of significant interest. Its bifunctional nature, possessing both a reactive aldehyde group and a terminal alkyne, makes it a versatile building block in medicinal chemistry and materials science.[1] The aldehyde facilitates a range of classical transformations, while the terminal alkyne is amenable to modern coupling reactions, such as "click chemistry".[2] This unique combination of functional groups allows for the streamlined synthesis of complex molecules.[1] However, the very reactivity that makes this compound valuable necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in scientific principles and best laboratory practices.

PART 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the potential hazards associated with a chemical. While specific toxicological data for this compound is limited, a robust risk assessment can be conducted by examining its constituent functional groups and available safety information for structurally similar compounds.

1.1 Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem[3] |

| Molecular Weight | 174.20 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 544707-13-3 | PubChem[3] |

1.2 GHS Classification and Hazards

Based on data from suppliers and chemical databases, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed[3]

-

Hazard Class: Acute toxicity, oral (Category 4)[3]

The primary hazards are associated with the benzaldehyde and terminal alkyne functionalities. Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] Some aromatic aldehydes are known to cause skin and serious eye irritation.[5][6] The terminal alkyne, while a valuable functional group, can be acidic and may react with certain metals.[7]

PART 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure to hazardous chemicals is paramount in a laboratory setting. A multi-tiered approach, combining engineering controls and appropriate Personal Protective Equipment (PPE), is essential.

2.1 Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

2.2 Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9][10]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4][11] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][12]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling aldehydes.[4] Always inspect gloves for any signs of degradation or perforation before use.[12]

-

Lab Coat: A lab coat should be worn to protect personal clothing and skin from contamination.[11]

-

-

Respiratory Protection: In most cases, working within a fume hood will provide adequate respiratory protection. If there is a risk of generating significant amounts of dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[4][13]

Diagram 1: PPE Selection Logic

Caption: A decision-making workflow for selecting appropriate PPE.

PART 3: Safe Handling and Storage Protocols

3.1 Handling

-

Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust.

-

Inert Atmosphere: For reactions involving the terminal alkyne, particularly with organometallic reagents, it is often necessary to work under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions due to the acidity of the acetylenic proton.[14]

-

Grounding: For transfers of large quantities of the solid, take precautionary measures against static discharge.[8]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[8]

3.2 Storage

-

Conditions: Store in a cool, well-ventilated place.[8] Keep the container tightly closed.[8]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

PART 4: Emergency Procedures

4.1 First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult, seek medical attention.

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[15] If skin irritation occurs, get medical advice/attention.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing.[5][6] Seek immediate medical attention.[6]

-

Ingestion: If swallowed, rinse mouth with water.[16] Do NOT induce vomiting. Seek immediate medical attention.[6]

4.2 Spill Response

In the event of a spill, the primary concern is the safety of personnel.

Diagram 2: Chemical Spill Response Workflow

Caption: A generalized workflow for responding to a chemical spill.

For a small spill, knowledgeable personnel wearing appropriate PPE can proceed with cleanup.[15]

-

Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.[8]

-

Collection: Carefully sweep up the absorbed material and place it in a sealed container for disposal.[17]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste as hazardous material in accordance with local regulations.[18]

For large spills, or if you are unsure how to proceed, evacuate the area and call for emergency assistance.[19][20]

PART 5: Disposal Considerations

Waste generated from the use of this compound, including contaminated materials from spill cleanups, must be treated as hazardous waste.[18] Dispose of all chemical waste in properly labeled containers and follow all federal, state, and local regulations for hazardous waste disposal.[17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H10O2 | CID 28063275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. fishersci.com [fishersci.com]

- 6. synerzine.com [synerzine.com]

- 7. m.youtube.com [m.youtube.com]

- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 9. hazmatschool.com [hazmatschool.com]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 16. johndwalsh.com [johndwalsh.com]

- 17. glenresearch.com [glenresearch.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cws.auburn.edu [cws.auburn.edu]

- 20. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]

A Technical Guide to the Synthesis and Biological Exploration of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is a unique bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide range of organic compounds.[1][2] Its structure, featuring a reactive aldehyde, a terminal alkyne, and a primary alcohol, presents multiple opportunities for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. While the biological activity of its direct derivatives is an emerging area of research, the parent compound is recognized for its utility in constructing more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide will provide an in-depth exploration of the synthetic pathways to generate derivatives of this compound and outline a strategic approach to investigating their biological potential.

Chemical Profile of the Core Scaffold

The foundation of this chemical class is this compound, a compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .[3]

| Property | Value | Source |

| CAS Number | 544707-13-3 | [3] |

| Molecular Formula | C₁₁H₁₀O₂ | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Appearance | Brown solid | [1] |

| SMILES | O=C(c1ccc(cc1)C#CCCO) | [4] |

| InChI | InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 | [4] |

Synthetic Strategies for Derivatization

The chemical versatility of this compound allows for a multitude of synthetic transformations. The following diagram illustrates potential reaction sites for creating a diverse library of derivatives.

Caption: Potential sites for synthetic modification of the core scaffold.

Protocol 1: Synthesis of Schiff Base Derivatives via Aldehyde Condensation

This protocol details the synthesis of imine derivatives, which are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.

Materials:

-

This compound

-

Substituted aniline or other primary amine

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add 1.1 equivalents of the desired primary amine to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Attach the reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring the Biological Landscape: A Proposed Screening Cascade

Given the limited direct data on the biological activities of its derivatives, a logical first step is to perform broad-spectrum screening to identify potential areas of interest.

Caption: A proposed workflow for biological screening.

Potential Therapeutic Applications

The structural motifs present in this compound and its potential derivatives suggest several avenues for therapeutic exploration:

-

Anti-inflammatory and Analgesic Agents: The parent compound is noted as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][2] Derivatives could be screened for activity against key inflammatory targets such as cyclooxygenase (COX) enzymes or various cytokines.

-

Anticancer Agents: The aromatic aldehyde and alkyne functionalities are present in numerous compounds with demonstrated anticancer activity. A primary screen against a panel of cancer cell lines (e.g., NCI-60) would be a valuable starting point.

-

Antimicrobial Agents: The synthesis of Schiff base derivatives, as described in Protocol 1, can lead to compounds with potential antibacterial and antifungal properties.[5]

-

Enzyme Inhibitors: The reactive groups on the scaffold could be tailored to target the active sites of specific enzymes, making it a candidate for the development of enzyme inhibitors.[2]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse chemical libraries. The key to unlocking its therapeutic potential lies in a systematic approach to derivatization and biological screening. Future research should focus on the synthesis of a variety of derivatives and their evaluation in a broad range of biological assays. The data generated from these studies will be crucial in establishing structure-activity relationships and identifying lead compounds for further development. The local anesthetic activity of structurally related piperidine derivatives containing a but-2-yn-1-yl moiety suggests that neuropharmacological applications may also be a fruitful area of investigation.[6]

References

-

This compound - Blago Fund. [Link]

-

This compound | C11H10O2 | CID 28063275 - PubChem. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

Biological Activity and Applications of Natural Compounds - MDPI. [Link]

-

This compound - PubChemLite. [Link]

-

The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models - FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 3. This compound | C11H10O2 | CID 28063275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H10O2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi-res.com [mdpi-res.com]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

The Strategic Utility of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde in Modern Organic Synthesis

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde has emerged as a highly versatile and valuable intermediate, possessing a unique combination of reactive functional groups that unlock diverse synthetic pathways. This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in the development of pharmaceuticals, advanced materials, and specialized chemical probes. We will delve into the nuanced reactivity of its constituent aldehyde, terminal alkyne, and primary alcohol moieties, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Introduction: A Bifunctional Linchpin for Molecular Construction

This compound is a crystalline solid characterized by the presence of an aromatic aldehyde and a terminal alkyne tethered by a hydroxybutyl chain.[1][2] This unique arrangement of functional groups provides a powerful platform for sequential and orthogonal chemical transformations, making it an attractive starting material in multi-step syntheses.[3][4] Its utility spans a wide range of applications, from the synthesis of heterocyclic compounds for medicinal chemistry to the creation of novel polymers and dyes in materials science.[3][4] This guide will elucidate the core chemical principles that underpin its reactivity and showcase its practical application through established synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 544707-13-3 | [2] |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | Brown solid | [3] |

| Purity | ≥ 95% (NMR) | [3] |

Synthesis of the Building Block: A Sonogashira Coupling Approach

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5] This well-established, palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] In this case, the commercially available 4-iodobenzaldehyde is coupled with but-3-yn-1-ol.

Mechanistic Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with 4-iodobenzaldehyde. Concurrently, the terminal alkyne of but-3-yn-1-ol reacts with copper(I) iodide in the presence of the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination yields the desired product and regenerates the palladium(0) catalyst.[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for Sonogashira coupling of aryl iodides.[7]

-

Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-iodobenzaldehyde (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF) via syringe, followed by triethylamine (2.5 eq) and but-3-yn-1-ol (1.2 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Table 2: Typical Reagents and Conditions for Sonogashira Synthesis

| Reagent/Condition | Role | Typical Amount |

| 4-Iodobenzaldehyde | Aryl halide substrate | 1.0 eq |

| But-3-yn-1-ol | Terminal alkyne substrate | 1.1 - 1.5 eq |

| Pd(PPh₃)₂Cl₂ | Palladium(0) catalyst precursor | 1-5 mol% |

| CuI | Copper(I) co-catalyst | 1-10 mol% |

| Triethylamine | Base and solvent | 2-10 eq |

| THF | Solvent | Anhydrous |

| Temperature | Reaction Temperature | Room Temperature to 50 °C |

Synthetic Transformations and Applications

The true power of this compound lies in the diverse reactivity of its functional groups, which can be addressed in a controlled and often selective manner.

Reactions of the Aldehyde Group

The benzaldehyde moiety is a versatile handle for a variety of classical organic transformations.

-

Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which are important intermediates in the synthesis of nitrogen-containing heterocycles.[8][9][10] This reaction is typically acid-catalyzed and proceeds readily at room temperature.[9][10]

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[1][11][12] Reaction with a phosphonium ylide allows for the introduction of a wide range of substituted vinyl groups.[1][11][12]

-

Knoevenagel Condensation: This condensation reaction with active methylene compounds, such as malonates or cyanoacetates, yields α,β-unsaturated products.[13][14][15] This is a powerful C-C bond-forming reaction for extending the conjugation of the aromatic system.[13][14][15]

Reactions of the Alkyne Group: Gateway to Heterocycles

The terminal alkyne is arguably the most synthetically valuable feature of this building block, serving as a cornerstone for the construction of a wide array of heterocyclic systems. Aryl alkynyl aldehydes are privileged precursors in both metal-catalyzed and metal-free cyclization reactions.[3][4]

-

Synthesis of Quinolines and Quinazolines: The reaction of o-aminoaryl aldehydes with alkynes is a well-established route to quinolines. While our title compound has a para-substituted aldehyde, it can be used to synthesize quinazoline derivatives. For example, condensation with aminating agents can lead to the formation of the quinazoline core, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[16][17][18][19]

-

Synthesis of Imidazo[1,2-a]pyridines: In a multi-component reaction, 2-alkynyl aldehydes can react with 2-aminopyridines and isonitriles to generate highly substituted imidazo[1,2-a]pyridines.[4] This demonstrates the potential of this compound in diversity-oriented synthesis.[4]

Tandem and Domino Reactions

The presence of multiple functional groups allows for elegant tandem or domino reactions where a single set of reagents can trigger a cascade of transformations. For instance, an electrophile-triggered tandem cyclization/intermolecular acetalation of a related 2-substituted analogue has been reported, showcasing the potential for rapid complexity generation.

Case Study: A Building Block in Medicinal Chemistry and Materials Science

The versatile reactivity of this compound makes it a valuable intermediate in several key research areas.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[3][4] Its derivatives have been explored as potential anti-inflammatory and analgesic drugs.[3][4] The quinazoline scaffold, accessible from this building block, is a core component of many approved and investigational kinase inhibitors for cancer therapy.[19]

-

Materials Science: The rigid, linear structure of the aryl alkyne unit makes it an excellent component for the synthesis of advanced materials. It can be incorporated into polymers and coatings to enhance their thermal and mechanical properties.[3][4] Furthermore, the extended π-system that can be generated from this building block is of interest for the development of organic electronics and fluorescent dyes.[20][21][22]

Conclusion and Future Outlook

This compound represents a prime example of a strategically designed building block that offers a blend of stability and versatile reactivity. Its ability to participate in a wide array of high-yielding and well-understood chemical transformations, particularly the Sonogashira coupling for its synthesis and various cyclization reactions for its elaboration, solidifies its position as a valuable tool for organic chemists. As the demand for molecular complexity and functional diversity continues to grow in drug discovery and materials science, the utility of such multi-functional intermediates is poised to expand even further. Future research will likely focus on the development of novel catalytic systems to further enhance the efficiency and selectivity of its transformations, as well as its incorporation into increasingly complex and functional molecular systems.

References

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Available at: [Link]

-

Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Available at: [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

-

Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. ACS Publications. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. J. Chem. Soc. Nigeria. Available at: [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]

-

A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. Available at: [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Available at: [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available at: [Link]

-

SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Marmara Pharmaceutical Journal. Available at: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. PubMed Central. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

-

Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. JOCPR. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Sonogashira coupling in natural product synthesis. ResearchGate. Available at: [Link]

-

Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]

-

Reaction with Primary Amines to form Imines. Chemistry LibreTexts. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available at: [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

-

Development of the Inverse Sonogashira Reaction for DEL Synthesis. NIH. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Wittig reaction. UCLA. Available at: [Link]

-

This compound. Blago Fund. Available at: [Link]

-

A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ResearchGate. Available at: [Link]

-

List of Fluorescent Dyes, Labels, Markers, Derivatization Reagents and Conjugatable Nanoparticles. Available at: [Link]

-

Fluorescent hyperbranched polymers with a tunable backbone: design, synthesis and application in coloring and anti-counterfeit. Materials Advances (RSC Publishing). Available at: [Link]

-

Synthesis of dye/fluorescent functionalized dendrons based on cyclotriphosphazene. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of dye/fluorescent functionalized dendrons based on cyclotriphosphazene. NIH. Available at: [Link]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. This compound | C11H10O2 | CID 28063275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Knoevenagel Condensation [organic-chemistry.org]

- 16. Quinazoline synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. ptfarm.pl [ptfarm.pl]

- 20. Fluorescent hyperbranched polymers with a tunable backbone: design, synthesis and application in coloring and anti-counterfeit - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 21. BJOC - Synthesis of dye/fluorescent functionalized dendrons based on cyclotriphosphazene [beilstein-journals.org]

- 22. Synthesis of dye/fluorescent functionalized dendrons based on cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde via Sonogashira Coupling

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science.[1][2] The protocol herein details the palladium and copper co-catalyzed Sonogashira cross-coupling reaction between 4-iodobenzaldehyde and but-3-yn-1-ol.[3][4] This guide is designed to offer both a robust experimental procedure and a deep understanding of the underlying chemical principles, empowering researchers to confidently execute and adapt this synthesis for their specific applications. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, outline characterization techniques, and offer troubleshooting guidance.

Introduction: The Significance of Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][5][6] Developed in 1975 by Kenkichi Sonogashira, this cross-coupling reaction has become indispensable in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and high yields.[5][7] These attributes make it particularly suitable for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[3][8][9]

The target molecule, this compound, incorporates both an aldehyde and a primary alcohol, linked by an aryl alkyne core. This unique combination of functionalities makes it a highly versatile intermediate for further chemical transformations, finding applications in the development of anti-inflammatory drugs, enzyme inhibitors, and specialized polymers.[1][2]

The Sonogashira Reaction Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][10] This dual-catalyst system works in concert to efficiently couple the aryl halide and the terminal alkyne.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-iodobenzaldehyde), forming a Pd(II) intermediate.[11]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[11]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.[11]

The Copper Cycle:

-

π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (but-3-yn-1-ol), increasing the acidity of the terminal proton.[10]

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[6][11] This species is then ready for the transmetalation step in the palladium cycle.

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol

This protocol is optimized for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | 1.0 g | 4.31 |

| But-3-yn-1-ol | C₄H₆O | 70.09 | 0.39 g (0.43 mL) | 5.60 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.25 g | 0.216 (5 mol%) |

| Copper(I) Iodide | CuI | 190.45 | 0.041 g | 0.216 (5 mol%) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 10 mL | - |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |

Reaction Setup and Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[3][12]

-

Glassware Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum is assembled and flame-dried under a stream of nitrogen.

-

Reagent Addition:

-

To the cooled flask, add 4-iodobenzaldehyde (1.0 g, 4.31 mmol), tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.216 mmol), and copper(I) iodide (0.041 g, 0.216 mmol).

-

Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

-

Solvent and Base Addition:

-

Add anhydrous tetrahydrofuran (20 mL) and triethylamine (10 mL) via syringe.

-

Stir the mixture at room temperature until all solids are dissolved.

-

-

Alkyne Addition:

-

Slowly add but-3-yn-1-ol (0.43 mL, 5.60 mmol) to the reaction mixture dropwise via syringe over 5 minutes.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 4-iodobenzaldehyde spot indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.[11][13]

-

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons (~7.5-7.8 ppm), methylene protons adjacent to the hydroxyl group (~3.8 ppm), and methylene protons adjacent to the alkyne (~2.7 ppm).[14] |

| ¹³C NMR | Resonances for the carbonyl carbon (~191 ppm), aromatic carbons (~128-138 ppm), alkyne carbons (~80-95 ppm), and methylene carbons (~23, 60 ppm).[14] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), C-H stretch of the aldehyde (~2820, 2720 cm⁻¹), C≡C stretch (~2230 cm⁻¹), and C=O stretch (~1700 cm⁻¹).[15][16] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀O₂ (m/z = 174.07).[17][18] |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive catalyst | Use fresh or properly stored Pd(0) catalyst. Ensure the reaction is conducted under strictly anaerobic conditions.[3] |

| Poor quality of aryl halide | Use pure 4-iodobenzaldehyde. Aryl bromides can be used but may require higher temperatures or more active catalyst systems.[11] | |

| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere throughout the reaction.[3][12] |

| Excess copper catalyst | Use the recommended catalytic amount of CuI. | |

| Incomplete reaction | Insufficient reaction time | Continue to monitor the reaction by TLC until the starting material is consumed. |

| Low reaction temperature | If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can be applied. | |

| Difficulty in purification | Co-elution of product and triphenylphosphine oxide | Optimize the solvent system for column chromatography. A hexane/ethyl acetate gradient is usually effective. |

Copper-Free Sonogashira Coupling: An Alternative Approach

While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne.[3][7][12] In cases where this side reaction is problematic, a copper-free Sonogashira protocol can be employed.[8][19][20] This variation typically requires a more reactive palladium catalyst/ligand system, a stronger base (e.g., cesium carbonate), and sometimes higher reaction temperatures to achieve comparable yields.[21][22]

Caption: Workflow for a copper-free Sonogashira coupling.

Conclusion

The Sonogashira coupling is a highly reliable and efficient method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol detailed in this application note provides a solid foundation for the successful execution of this important transformation.

References

- 1. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 13. researchgate.net [researchgate.net]

- 14. Alkynes | OpenOChem Learn [learn.openochem.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. chemscene.com [chemscene.com]

- 18. This compound | C11H10O2 | CID 28063275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

reaction conditions for Sonogashira coupling of 4-iodobenzaldehyde and 3-butyn-1-ol

An Application Guide to the Sonogashira Coupling of 4-Iodobenzaldehyde and 3-Butyn-1-ol

Introduction

The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, this reaction is renowned for its reliability, functional group tolerance, and generally mild reaction conditions.[1][2] These features have led to its widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][4][5]